5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-1H-pyrazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPFIDVGHFKBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . This method provides a straightforward approach to obtaining the pyrazole ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalysts such as Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The use of such catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
- Structure : Chlorine at position 5, methyl groups at 1 and 3, sulfonamide at position 3.
- Properties : Melting point 133–135°C; characterized by ^1H-NMR (δ 8.12, 7.61–7.43) and IR spectroscopy .
- Applications : Used in antibacterial and antimycobacterial research due to sulfonamide’s enzyme-inhibiting properties .
N,N-Dimethyl-1H-Pyrazole-4-Sulfonamide
- Properties : SMILES:
CN(C)[S](=O)(=O)c1c[nH]nc1; used as a chemical intermediate . - Key Difference : The absence of a 5-substituent simplifies synthesis but reduces functional diversity for targeted applications.
2-Amino-N-(1,3-Dimethyl-1H-Pyrazol-5-yl)Benzenesulfonamide
- Structure: Amino group on the benzene ring attached via sulfonamide.
- Key Difference : The benzene ring introduces aromatic interactions, differing from the hydroxylated pyrazole’s electronic profile.
Physicochemical Properties
Note: The hydroxyl group likely increases solubility in polar solvents compared to chloro derivatives.
Biological Activity
5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 1881295-43-7) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a hydroxyl group and a sulfonamide moiety. Its molecular formula is C6H10N2O3S, and it possesses a molecular weight of 190.22 g/mol. The presence of both the hydroxyl and sulfonamide groups contributes to its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic activity.
- Antioxidant Properties : The hydroxyl group may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various pyrazole compounds against bacterial strains, demonstrating that this compound shows promising results against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Pyrazole derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent cytotoxic effects .
Study on Antitumor Activity
A significant study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells. This suggests that the compound may enhance the efficacy of conventional chemotherapy agents when used in combination therapy .
In Vivo Studies
In vivo studies have also demonstrated that pyrazole derivatives can significantly reduce tumor growth in animal models. For instance, administration of this compound in mice bearing xenograft tumors resulted in a marked decrease in tumor size compared to control groups .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of this compound compared to other notable pyrazole derivatives:
Q & A
Q. How can synthetic scalability be balanced with green chemistry principles for research-scale production?
- Methodology : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids. Catalytic methods (e.g., CuI-mediated coupling) reduce waste and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
